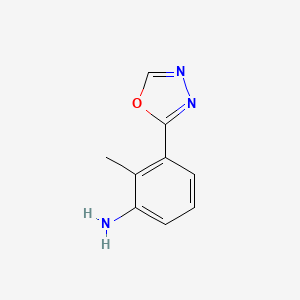

2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-3-(1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-7(3-2-4-8(6)10)9-12-11-5-13-9/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZKEYKUULQJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594751 | |

| Record name | 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924869-12-5 | |

| Record name | 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(1,3,4-oxadiazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 3 1,3,4 Oxadiazol 2 Yl Aniline Derivatives

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier-transform Infrared Spectroscopy – FTIR)

Fourier-transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of 1,3,4-oxadiazole (B1194373) derivatives, specific vibrational frequencies are indicative of the core structural motifs.

For aniline-substituted 1,3,4-oxadiazoles, the FTIR spectra typically exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group (–NH₂) are expected to appear as two distinct bands in the region of 3450–3200 cm⁻¹. For instance, in 4-(5-hexyl-1,3,4-oxadiazol-2-yl)aniline, these bands are observed at 3413 cm⁻¹ and 3328 cm⁻¹. nih.gov A band around 3215 cm⁻¹ in the same compound suggests the possibility of hydrogen bonding. nih.gov

The C=N stretching vibration within the 1,3,4-oxadiazole ring is a key diagnostic peak, typically found in the range of 1650–1630 cm⁻¹. In 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline (B41778), this band appears at 1630.5 cm⁻¹. The C-O-C stretching of the oxadiazole ring is another important feature, generally observed between 1200 cm⁻¹ and 1000 cm⁻¹. For 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline, this is seen at 1114.6 cm⁻¹. scispace.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group in the title compound would be expected around 2960 cm⁻¹. scispace.com

Table 1: Representative FTIR Data for Aniline-Substituted 1,3,4-Oxadiazole Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound |

| Amine (N-H) | Symmetric Stretch | 3413 | 4-(5-Hexyl-1,3,4-oxadiazol-2-yl)aniline nih.gov |

| Amine (N-H) | Asymmetric Stretch | 3328 | 4-(5-Hexyl-1,3,4-oxadiazol-2-yl)aniline nih.gov |

| Imine (C=N) | Stretch | 1630.5 | 4-(5-(Ethylthio)-1,3,4-oxadiazole-2-yl) aniline scispace.com |

| Ether (C-O-C) | Stretch | 1114.6 | 4-(5-(Ethylthio)-1,3,4-oxadiazole-2-yl) aniline scispace.com |

| Aromatic C-H | Stretch | >3000 | General |

| Aliphatic C-H | Stretch | ~2960 | 4-(5-(Ethylthio)-1,3,4-oxadiazole-2-yl) aniline scispace.com |

| Amine (N-H) | Bend | 1606 | 4-(5-Hexyl-1,3,4-oxadiazol-2-yl)aniline nih.gov |

| Carbonyl (C=O) | Stretch | ~1700 | 3-[(5-phenyl hydroxyl-1,3,4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one derpharmachemica.com |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a 2-methyl-3-(1,3,4-oxadiazol-2-yl)aniline derivative, the protons of the aniline ring are expected to appear in the aromatic region (typically δ 6.0–8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern. For example, in 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines, the aromatic protons appear as doublets around δ 7.80 and δ 6.71 ppm. nih.gov The protons of the primary amine group (–NH₂) typically appear as a broad singlet, as seen at δ 5.91 ppm for 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. scispace.com The methyl group protons on the aniline ring would likely resonate as a singlet in the upfield region, around δ 2.0-2.5 ppm. The proton on the oxadiazole ring, if unsubstituted, would appear as a singlet in the downfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework. The two carbon atoms of the 1,3,4-oxadiazole ring are highly deshielded and are expected to resonate at approximately δ 160–165 ppm. researchgate.net For instance, in 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole carbons appear at δ 164.32 and δ 161.98 ppm. The carbons of the aniline ring would appear in the aromatic region (δ 110–150 ppm). The carbon of the methyl group attached to the aniline ring would be found in the aliphatic region, typically around δ 20-25 ppm.

Table 2: Representative ¹H and ¹³C NMR Data for Substituted 1,3,4-Oxadiazole Derivatives

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference Compound |

| ¹H | Aromatic Protons | 6.0 - 8.5 | 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)anilines nih.gov |

| ¹H | Amine Protons (NH₂) | 5.5 - 6.0 (broad singlet) | 4-(5-(Ethylthio)-1,3,4-oxadiazole-2-yl) aniline scispace.com |

| ¹H | Methyl Protons (Ar-CH₃) | 2.0 - 2.5 | General |

| ¹³C | Oxadiazole Carbons | 160 - 165 | 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine |

| ¹³C | Aromatic Carbons | 110 - 150 | General |

| ¹³C | Methyl Carbon (Ar-CH₃) | 20 - 25 | General |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., MS, HRMS, LC-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula.

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. In the case of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline, the mass spectrum showed a molecular ion peak at m/z 222.07 [M+1]⁺. scispace.com HRMS analysis of related compounds has been used to confirm their calculated molecular formulas. For example, the calculated mass for [C₁₂H₁₅N₃O+H]⁺ (for 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline) was 218.1293, with the found value being 218.1275. nih.gov

The fragmentation pattern in mass spectrometry can provide significant structural information. The 1,3,4-oxadiazole ring is known to undergo characteristic fragmentation pathways. Common fragmentation patterns involve the cleavage of the bonds adjacent to the heterocyclic ring and fragmentation of the aniline moiety. The presence of the methyl group on the aniline ring could also lead to specific fragmentation pathways, such as the loss of a methyl radical.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | 176.0818 | Based on molecular formula C₉H₉N₃O uni.lu |

| [M+Na]⁺ | 198.0638 | Predicted sodium adduct uni.lu |

Electronic Absorption Spectroscopy (e.g., UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for conjugated systems. The 1,3,4-oxadiazole ring, being part of an extended conjugated system with the aniline ring, is expected to show characteristic absorption bands.

Derivatives of 1,3,4-oxadiazole typically exhibit absorption maxima (λmax) in the UV region. For instance, various 1-(4-methoxy-phenyl)-3-[5-(substituted phenyl)-1,3,4-oxadiazol-2-yl]propan-1-one derivatives show λmax values in the range of 260-290 nm. nih.gov In a study of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines, absorption maxima were observed around 306 nm in methanol. nih.gov The position of the absorption maximum can be influenced by the substituents on the aniline ring and the solvent used. The presence of the methyl and amine groups on the aniline ring in the title compound would be expected to influence the electronic transitions and thus the λmax value.

Table 4: Representative UV-Vis Absorption Data for 1,3,4-Oxadiazole Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 1-(4-Methoxy-phenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-one | DMSO, MeOH, CHCl₃ | 263 | nih.gov |

| 4-(5-Hexyl-1,3,4-oxadiazol-2-yl)aniline | Methanol | 306 | nih.gov |

| Azo derivatives of 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline | Aqueous Methanol | 350-500 | researchgate.net |

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound.

The theoretical elemental composition of this compound (C₉H₉N₃O) would be:

Carbon (C): 61.70%

Hydrogen (H): 5.18%

Nitrogen (N): 23.99%

Oxygen (O): 9.13%

Experimental values obtained for synthesized derivatives are expected to be in close agreement with the calculated values, typically within a ±0.4% margin. For example, for C₁₀H₁₁N₃OS, the calculated percentages were C, 54.28; H, 5.01; N, 18.99, and the found values were C, 54.3; H, 5.1; N, 19.1. scispace.com

Table 5: Theoretical Elemental Composition of this compound (C₉H₉N₃O)

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 61.70 |

| Hydrogen | H | 5.18 |

| Nitrogen | N | 23.99 |

| Oxygen | O | 9.13 |

Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography – TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions, identify compounds, and assess the purity of a sample. mdpi.com The separation is based on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture).

For 1,3,4-oxadiazole derivatives, TLC is routinely used to monitor their synthesis. nih.gov The purity of the final product can be assessed by the presence of a single spot on the TLC plate. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound under defined conditions (stationary phase, mobile phase, and temperature).

The choice of the mobile phase is critical for achieving good separation. For related 1,3,4-oxadiazole derivatives, solvent systems such as Benzene:AcOEt (1:3), MeOH:CHCl₃ (1:4), or Hexane:AcOEt (1:2) have been used. nih.gov The polarity of the this compound will determine its Rf value in a given solvent system. The presence of the polar amine group would suggest that a moderately polar mobile phase would be required to achieve an optimal Rf value.

Table 6: Common TLC Mobile Phases for 1,3,4-Oxadiazole Derivatives

| Mobile Phase Composition | Ratio (v/v) | Application | Reference |

| Benzene : Ethyl Acetate | 1:3 | Monitoring synthesis | nih.gov |

| Methanol : Chloroform | 1:4 | Reaction monitoring | nih.gov |

| Hexane : Ethyl Acetate | 1:2 | Purification | nih.gov |

Computational Chemistry and Molecular Modeling Studies of 2 Methyl 3 1,3,4 Oxadiazol 2 Yl Aniline and Analogues

Quantum Chemical Investigations (e.g., Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides valuable information about molecular stability, reactivity, and other quantum chemical properties, guiding the design of new compounds with desired characteristics. nih.govzsmu.edu.ua

DFT calculations are employed to determine various quantum chemical parameters that help predict the stability and reactivity of molecules. mdpi.comresearchgate.net For analogues of 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline, such as 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline (B41778) derivatives, key descriptors are calculated to understand their chemical behavior. researchgate.net These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), chemical potential (µ), global hardness (η), and the electrophilicity index (ω). researchgate.net

A large HOMO-LUMO energy gap is associated with good stability and high chemical hardness. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. researchgate.netnih.gov DFT studies on various 1,3,4-oxadiazole (B1194373) derivatives have identified the most chemically reactive and stable structures within a series, providing a basis for selecting promising candidates for further investigation. nih.gov The energy gap is a critical parameter, as a lower value indicates higher chemical reactivity, increased polarizability, and potential biological activity. ajchem-a.com

| Parameter | Symbol | Significance |

| HOMO Energy | EHOMO | Relates to electron-donating ability. |

| LUMO Energy | ELUMO | Relates to electron-accepting ability. |

| Energy Gap | ΔE | Indicates chemical reactivity and stability. researchgate.net |

| Chemical Hardness | η | Measures resistance to change in electron distribution. researchgate.net |

| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons. researchgate.net |

This table summarizes key quantum chemical parameters calculated using DFT to predict molecular stability and reactivity.

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are crucial in determining the electronic properties and reactivity of a molecule. researchgate.netnih.govajchem-a.com The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. nih.gov

In studies of 1,3,4-oxadiazole derivatives, the HOMO-LUMO energy gap (ΔE) is a key focus. A smaller ΔE value suggests a higher propensity for intramolecular charge transfer, which is often linked to enhanced biological activity. nih.gov For instance, in a series of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives, compounds with a nitro substituent exhibited lower ΔE values, suggesting greater reactivity. nih.gov This analysis of electronic structure helps in understanding how substituents on the aniline or other parts of the molecule can modulate its electronic properties and, consequently, its function. nih.gov

Molecular Docking Simulations for Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. researchgate.net This method is widely used to screen libraries of compounds and to understand the molecular basis of ligand-receptor interactions for 1,3,4-oxadiazole derivatives. nih.govsemanticscholar.orgmdpi.com

Docking simulations calculate a scoring function, often expressed as binding energy (in kcal/mol or kJ/mol), to estimate the binding affinity between a ligand and a protein. A lower (more negative) binding energy generally indicates a more favorable and stable interaction. mdpi.com

Studies on various 1,3,4-oxadiazole analogues have reported a wide range of binding affinities against different biological targets. For example, certain derivatives were identified as potent inhibitors of the VEGFR-2 tyrosine kinase domain with binding energies as low as -48.89 kJ/mol. nih.gov In other studies, oxadiazole derivatives showed strong binding to the GABAA receptor, with some compounds achieving mol dock scores between -66.344 and -102.653. researchgate.netsemanticscholar.org These predictions are crucial for prioritizing compounds for synthesis and biological testing. nih.gov

| Compound Class | Protein Target | Predicted Binding Affinity |

| 1,3,4-Oxadiazole Derivatives | VEGFR-2 | -46.32 to -48.89 kJ/mol nih.gov |

| 1,3,4-Oxadiazole Derivatives | GABAA Receptor | -66.344 to -102.653 (Mol Dock Score) researchgate.netsemanticscholar.org |

| N-Mannich Bases of 1,3,4-Oxadiazole | cMet Receptor | -14.5 kcal/mol nih.gov |

| 1,3,4-Oxadiazole Hybrids | DHFR Receptor | -15.07 to -16.17 kcal/mol researchgate.net |

| 1,3,4-Oxadiazole Derivatives | Tubulin | -7.53 to -9.72 kcal/mol nih.gov |

This table presents a selection of predicted binding affinities for 1,3,4-oxadiazole analogues against various protein targets, as determined by molecular docking simulations.

Beyond predicting affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, π-σ, and π-alkyl interactions. nih.gov Identifying the key amino acid residues involved in these interactions is fundamental for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors.

For instance, docking of N-Mannich bases of 1,3,4-oxadiazole into the cMet receptor revealed π-σ interactions with Val524 and a crucial hydrogen bond with His648. nih.gov In another study targeting the GABAA receptor, derivatives were found to interact with a set of key residues including Glu52, Ser51, and Val53 through multiple hydrogen bonds. researchgate.netsemanticscholar.org This level of detail allows researchers to understand why certain analogues are more active than others and to propose modifications to improve binding.

Molecular Dynamics Simulations for Protein-Ligand Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. frontiersin.org MD simulations are used to assess the stability of the predicted binding pose and to study the conformational changes in both the ligand and the protein upon binding. nih.govnih.gov

The stability of the protein-ligand complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand relative to their initial positions. nih.govgithub.io A stable complex is typically characterized by an RMSD plot that reaches a plateau, indicating that the system has equilibrated and the ligand remains securely in the binding pocket. nih.govresearchgate.net For example, MD simulations of oxadiazole derivatives bound to the COX-2 enzyme have been used to demonstrate the stability of the docked complexes. researchgate.net

The Root Mean Square Fluctuation (RMSF) is another important parameter derived from MD simulations. nih.govgithub.io It measures the flexibility of individual amino acid residues. github.io An analysis of RMSF can reveal which parts of the protein become more or less flexible upon ligand binding, providing insights into the mechanism of action. nih.govyoutube.com Low fluctuations in the residues of the binding site suggest a stable interaction with the ligand. researchgate.net These dynamic studies are essential for validating docking results and confirming the stability of the proposed protein-ligand interactions. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govsysrevpharm.org This approach is instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. sysrevpharm.org For analogues of this compound, QSAR studies have been utilized to understand the structural requirements for various biological activities.

The fundamental principle of QSAR is that the variations in the biological activities of a series of compounds are dependent on the changes in their molecular properties. sysrevpharm.org These properties are quantified by molecular descriptors, which can be categorized into various classes, including electronic, steric, hydrophobic, and topological parameters. In the context of oxadiazole derivatives, QSAR models have been developed to elucidate the key structural fragments necessary for specific therapeutic effects, such as antitubercular activity. nih.gov

The process of developing a QSAR model typically involves several key steps:

Data Set Selection: A series of molecules with known biological activities is compiled. For instance, a data set of 20 oxadiazole-ligated pyrrole (B145914) derivatives was used to develop a QSAR model for antimycobacterial activity. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. sysrevpharm.org

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the descriptors with biological activity. chemmethod.com For example, MLR and k-nearest neighbor molecular field analysis (kNN-MFA) have been successfully applied to oxadiazole-ligated pyrrole derivatives. nih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its statistical significance and robustness. nih.govnih.gov

For a series of diarylaniline analogues, which share a structural feature with the target compound, QSAR studies have been applied to predict anti-HIV-1 activity. These studies help in finding a correlation between different physicochemical parameters and the biological response. chemmethod.com Similarly, for nih.govresearchgate.netacs.org oxadiazoles (B1248032), a different isomer class, QSAR studies have helped to rationalize the structure-activity relationships and guide the design of more potent analogues by identifying which molecular properties are conducive to their biological action. tsijournals.com

The insights gained from QSAR models are crucial for designing new compounds with potentially improved bioavailability and efficacy. nih.gov By identifying the key molecular features that positively or negatively influence activity, medicinal chemists can rationally modify the structure of lead compounds. tsijournals.com

| QSAR Study Focus | Compound Class | Statistical Methods Used | Key Findings |

| Antitubercular Activity | Oxadiazole-ligated pyrrole derivatives | Multiple Linear Regression (MLR), k-Nearest Neighbour Molecular Field Analysis (kNN-MFA) | Identified key structural fragments required for activity, enabling design of new chemical entities. nih.gov |

| Anti-HIV-1 Activity | Diarylaniline analogues | Principal Components Analysis (PCA), Multiple Linear Regression (MLR), Artificial Neural Network (ANN) | Correlated physicochemical parameters with biological activity to predict efficacy. chemmethod.com |

| S1P1 Receptor Agonism | nih.govresearchgate.netacs.org Oxadiazole derivatives | Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA) | Delineated the impact of different substituents on agonist action. tsijournals.com |

In Silico Pharmacokinetic Profiling (e.g., ADMET predictions focusing on Absorption, Distribution, Metabolism)

In silico pharmacokinetic profiling, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is a critical component of modern drug discovery. researchgate.net It utilizes computational models to forecast the pharmacokinetic properties of a compound, helping to identify potential liabilities early in the development process and reduce late-stage attrition. researchgate.netjaptronline.com For analogues of this compound, various in silico tools have been used to predict their drug-likeness and ADMET profiles. nih.govneliti.com

A common starting point for assessing drug-likeness is the application of rules such as Lipinski's Rule of Five. nih.govnih.gov This rule evaluates parameters like molecular weight (MW < 500), the logarithm of the octanol-water partition coefficient (log P < 5), the number of hydrogen bond donors (HBD < 5), and the number of hydrogen bond acceptors (HBA < 10). Studies on various series of 1,3,4-oxadiazole derivatives have shown that these compounds generally comply with Lipinski's rules, suggesting good potential for oral bioavailability. nih.govacs.orgnih.gov

Absorption: Gastrointestinal absorption is a key parameter for orally administered drugs. In silico models predict that many 1,3,4-oxadiazole derivatives have high gastrointestinal absorption. nih.gov For instance, a study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives reported predicted absorption percentages of over 70% for most compounds, with some showing values as high as 86.77%. nih.gov Good intestinal absorption is also suggested by adherence to Veber's rule, which considers the number of rotatable bonds and the topological polar surface area (TPSA). nih.gov

Distribution: The distribution of a drug throughout the body is influenced by factors like its ability to cross biological membranes, such as the blood-brain barrier (BBB). Predictions for some N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines indicated that several substances were likely to cross the BBB. nih.gov The volume of distribution (Vd) is another important parameter, and predictions for this class of compounds have been calculated. nih.gov

Metabolism: Metabolism plays a crucial role in the clearance of drugs. The 1,3,4-oxadiazole moiety is often considered a bioisostere for ester and amide groups, which can enhance metabolic stability and membrane permeability. researchgate.netnih.gov In silico predictions can help identify potential metabolic liabilities. For example, some studies on 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to oxadiazoles, have predicted whether compounds are active or inactive concerning hepatotoxicity. nih.gov

The table below summarizes typical in silico ADME predictions for various series of 1,3,4-oxadiazole analogues based on available research.

| Parameter | Predicted Property | Significance | Example Findings for 1,3,4-Oxadiazole Analogues |

| Absorption | Gastrointestinal Absorption (GIA) | Indicates potential for oral bioavailability. | Predicted as high for several series of derivatives. nih.govnih.gov |

| % Absorption (%ABS) | Quantifies the extent of absorption from the gut. | Often predicted to be >70% for oxadiazole compounds. nih.govnih.gov | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Predicts potential for central nervous system effects. | Some analogues were predicted to cross the BBB. nih.gov |

| log P (Octanol/Water Partition Coefficient) | Measures lipophilicity, affecting absorption and distribution. | Values for various analogues typically fall within the desirable range of <5. acs.orgnih.gov | |

| Metabolism | Metabolic Stability | The 1,3,4-oxadiazole ring can serve as a bioisostere for amides and esters, potentially improving stability. researchgate.net | |

| Hepatotoxicity | Predicts potential for liver damage. | Some analogues were predicted to have slight hepatotoxicity, while others were inactive. nih.govacs.org | |

| Drug-Likeness | Lipinski's Rule of Five | A guideline to evaluate if a compound has properties that would make it a likely orally active drug. | Most studied 1,3,4-oxadiazole derivatives do not violate the rule. nih.govacs.orgnih.gov |

| Topological Polar Surface Area (TPSA) | Relates to drug transport properties, including intestinal absorption and BBB penetration. | Calculated for various series to assess bioavailability. nih.gov |

These in silico predictions are valuable for prioritizing which newly designed compounds should be synthesized and subjected to further experimental testing. neliti.com

Investigation of Biological Activity Mechanisms of 2 Methyl 3 1,3,4 Oxadiazol 2 Yl Aniline Derivatives

Anti-Oncogenic Modulatory Mechanisms

The anti-cancer potential of 1,3,4-oxadiazole (B1194373) derivatives is multifaceted, involving the inhibition of key enzymes, modulation of signaling pathways, and interference with cellular proliferation. These mechanisms collectively contribute to their cytostatic and cytotoxic effects on various cancer cell lines.

Enzyme Inhibition Pathways

Derivatives of 1,3,4-oxadiazole have been shown to exert their anti-oncogenic effects by inhibiting a range of enzymes that are crucial for the growth and survival of cancer cells.

Thymidylate Synthase (TS): As a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), TS is a critical target in cancer chemotherapy. Certain 1,3,4-oxadiazole derivatives have demonstrated potent inhibitory activity against TS, thereby disrupting DNA synthesis and repair in cancer cells. For instance, a study on 1,3,4-oxadiazole derivatives revealed that the most active compound exhibited 30 times stronger activity against liver cancer cells than the reference drug 5-fluorouracil (B62378). nih.gov

Histone Deacetylase (HDAC): HDACs are enzymes that play a pivotal role in the epigenetic regulation of gene expression. Their overexpression is often associated with carcinogenesis. nih.gov Novel 1,3,4-oxadiazole derivatives have been identified as effective HDAC inhibitors. One such compound demonstrated potent anti-proliferative activity against colon adenocarcinoma and acute myeloid leukaemia cell lines, with strong inhibition of HDAC enzymes compared to the reference drug vorinostat. nih.gov

Topoisomerase II: This enzyme is essential for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells. Research has indicated that certain 1,3,4-oxadiazole derivatives can effectively inhibit topoisomerase II.

Telomerase: In cancer cells, telomerase is often reactivated, leading to cellular immortalization. nih.gov The 1,3,4-oxadiazole scaffold has been identified as a promising lead for developing anticancer agents through telomerase inhibition. nih.gov Several studies have reported on 1,3,4-oxadiazole derivatives containing quinoline (B57606) or pyrazine (B50134) groups that exhibit strong anti-proliferative effects and potent telomerase inhibition, in some cases significantly stronger than the reference compound staurosporine. nih.govtandfonline.com The inhibitory mechanism may involve the reduction of dyskerin expression, a component of the telomerase complex. tmrjournals.com

Thymidine Phosphorylase (TP): TP is an enzyme involved in pyrimidine (B1678525) salvage pathways and is also implicated in angiogenesis. Inhibition of TP is a viable strategy for cancer therapy.

| Enzyme Target | Derivative Class | Observed Activity | Reference |

|---|---|---|---|

| Thymidylate Synthase | 1,3,4-Oxadiazole derivatives | IC50 values significantly lower than 5-fluorouracil against liver cancer cells. | nih.gov |

| Histone Deacetylase (HDAC) | 1,3,4-Oxadiazole derivatives | Potent inhibition compared to vorinostat; effective against colon adenocarcinoma and AML cell lines. | nih.gov |

| Telomerase | Quinoline/Pyrazine-containing 1,3,4-oxadiazoles | Inhibitory effects stronger than staurosporine. Some compounds had IC50 < 1 µM. | nih.govtandfonline.com |

Receptor Tyrosine Kinase Modulation

Receptor tyrosine kinases (RTKs) are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. Aberrant RTK activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis, the process of forming new blood vessels, VEGFR2 is a critical target for anti-cancer therapies. Inhibition of VEGFR2 can starve tumors of the nutrients and oxygen they need to grow. Pyrrolotriazine derivatives of 1,3,4-oxadiazole have been investigated as VEGFR-2 inhibitors, with one compound, BMS-645737, showing significant anti-cancer activity in preclinical models of human lung cancer. nih.gov

EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and is implicated in various cancers. nih.gov Benzimidazole derivatives of 1,3,4-oxadiazole have demonstrated stronger cytotoxic effects on breast cancer cells (MCF-7) than 5-fluorouracil, with their binding to EGFR being analogous to the tyrosine kinase inhibitor erlotinib. nih.gov

| Receptor Target | Derivative Class | Observed Activity | Reference |

|---|---|---|---|

| VEGFR-2 | Pyrrolotriazine-1,3,4-oxadiazoles (e.g., BMS-645737) | Potent inhibition of VEGFR-2 and high anti-cancer activity in lung cancer models. | nih.gov |

| EGFR | Benzimidazole-1,3,4-oxadiazoles | Stronger cytotoxic effect on MCF-7 cells than 5-fluorouracil; binds to EGFR. | nih.gov |

Impact on Cellular Proliferation Pathways and Specific Biological Targets in Cancer Cells

Derivatives of 1,3,4-oxadiazole have demonstrated significant anti-proliferative activity against a wide array of human cancer cell lines. Their mechanism of action often involves inducing cell cycle arrest and apoptosis. For example, certain 2-anilinonicotinyl linked 1,3,4-oxadiazoles have shown potent antitumour efficacy, causing cell cycle arrest at the G2/M phase, which is followed by the activation of caspase-3 and subsequent apoptotic cell death. This is achieved by disrupting the equilibrium of soluble versus polymerized tubulin in cells.

Studies have reported potent cytotoxic activity of various 1,3,4-oxadiazole derivatives against liver cancer (HepG2), breast cancer (MCF-7), and stomach cancer (SGC-7901) cell lines, with some derivatives showing activity up to 20 times higher than the standard drug 5-fluorouracil. nih.gov

| Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Mechanism | Reference |

|---|---|---|---|---|

| 2-Anilinonicotinyl-1,3,4-oxadiazoles | Various | 4.57 to 97.09 µM | Tubulin depolymerization, G2/M arrest, Caspase-3 activation | nih.gov |

| Quinoline-1,3,4-oxadiazoles | HepG2, SGC-7901, MCF-7 | Up to 20x more potent than 5-fluorouracil | Telomerase inhibition | nih.gov |

| Phenylpiperazine-1,3,4-oxadiazoles | HepG2 | More effective than 5-fluorouracil | FAK inhibition | nih.gov |

Modulation of Other Cancer-Related Biomacromolecules

Beyond enzymes and RTKs, 1,3,4-oxadiazole derivatives also target other key biomacromolecules involved in cancer progression.

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. nih.gov Its enhanced signaling is linked to cancer development. nih.gov Phenylpiperazine derivatives of 1,3,4-oxadiazole have been developed as FAK inhibitors, with some compounds showing potent inhibition of liver cancer cell growth. nih.gov One derivative containing a piperazine (B1678402) skeleton showed an anti-FAK inhibitory activity with an IC50 of 0.78µM. nih.gov

PI3 Kinases (Phosphoinositide 3-kinases): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is common in cancer. While research on 1,3,4-oxadiazole derivatives as direct PI3K inhibitors is ongoing, related heterocyclic compounds like 1,3,4-thiadiazoles have been investigated for this purpose, suggesting a potential avenue for oxadiazole analogues. nih.gov

Sphingosine 1-phosphate (S1P) receptors: S1P and its receptors are involved in various cellular processes, including cell proliferation, migration, and angiogenesis, which are critical for cancer progression. nih.gov While direct modulation of S1P receptors by 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline derivatives is not extensively documented, other isomeric oxadiazoles (B1248032) (1,2,4-oxadiazoles) have been developed as potent S1P1 receptor agonists, indicating that the oxadiazole scaffold can interact with this receptor family.

Antimicrobial Modulatory Mechanisms

In addition to their anti-cancer properties, 1,3,4-oxadiazole derivatives have also emerged as promising antimicrobial agents, with mechanisms targeting essential bacterial enzymes.

Antibacterial Action via Enzyme Inhibition

Peptide Deformylase (PDF): PDF is a metalloenzyme that is essential for bacterial protein synthesis and growth, but it is absent in mammalian cells, making it a highly selective target for antibacterial drugs. nih.gov Substituted 1,3,4-oxadiazole derivatives have been investigated as potential PDF inhibitors. Molecular docking studies have been used to explore the interactions between these derivatives and the active site of PDF, aiming to rationalize their antibacterial potential. nih.gov

Broad-Spectrum Antimicrobial Effects against Gram-Positive and Gram-Negative Bacteria, and Fungi

Derivatives of 1,3,4-oxadiazole have demonstrated significant antimicrobial properties, exhibiting activity against a wide array of pathogenic microbes. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

The antibacterial activity is often dependent on the specific substitutions on the oxadiazole ring. For instance, certain 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones bearing bromo or iodo groups have shown very good activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov Some of these compounds also showed excellent activity against Streptococcus pyogenes and the Gram-negative bacterium Escherichia coli. researchgate.net Similarly, hybrid derivatives combining 1,3,4-oxadiazole with isoxazole (B147169) rings exhibited antimicrobial activity that was 2 to 4 times stronger than the reference drug ampicillin (B1664943) against S. aureus, S. pyogenes, Pseudomonas aeruginosa, and E. coli. nih.gov In another study, 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines showed strong bactericidal effects against staphylococci, with one compound being particularly active against Staphylococcus epidermidis with a minimal inhibitory concentration (MIC) of 0.48 µg/mL. semanticscholar.org

In the realm of antifungal research, 1,3,4-oxadiazole derivatives have also shown promise. A series of 2-Methyl-3-(5'-aryl/aryloxymethyl-1',3',4'-oxadiazol-2'-yl) amino-1,8-naphthyridines were screened for their fungicidal activity against Alternaria alternata, Fusarium oxysporum, and Curvularia lunata, with several compounds displaying a high order of activity. researchgate.net Other studies on 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones found that most of the tested compounds possessed very good antifungal activity against Candida albicans. nih.gov Two specific 1,3,4-oxadiazole compounds, LMM5 and LMM11, were reported to be effective against C. albicans, with MIC values of 32 μg/ml for the majority of isolates tested. frontiersin.org

| Compound Class | Target Organism | Activity Noted | Reference |

|---|---|---|---|

| 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines (Compound 37) | Staphylococcus epidermidis (Gram-positive) | MIC = 0.48 µg/mL | semanticscholar.org |

| 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones | Staphylococcus aureus (Gram-positive) | Good activity (MBC = 50–250 μg/ml) | nih.gov |

| 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones | Candida albicans (Fungus) | Good activity (MFC = 100–500 μg/ml) | nih.gov |

| LMM5 and LMM11 | Candida albicans (Fungus) | MIC = 32 µg/mL | frontiersin.org |

| 2-Methyl-3-(5'-aryl-1',3',4'-oxadiazol-2'-yl) amino-1,8-naphthyridines | Alternaria alternata, Fusarium oxysporum, Curvularia lunata | Promising fungicidal activity | researchgate.net |

Antiviral Mechanisms (e.g., Integrase Inhibition, Activity against Tobacco Mosaic Virus)

The 1,3,4-oxadiazole scaffold is a key component in the development of antiviral agents. Research has shown that derivatives containing this moiety can exhibit potent inhibitory effects against various viruses, including Human Immunodeficiency Virus (HIV-1) and plant viruses like the Tobacco Mosaic Virus (TMV).

One of the primary mechanisms of anti-HIV activity for these compounds is the inhibition of viral enzymes crucial for replication, such as integrase. nih.gov Certain 1,3,4-oxadiazole derivatives have been designed as HIV-1 integrase inhibitors, where the nitrogen atoms of the oxadiazole ring are thought to be involved in chelating with Mg2+ ions in the enzyme's active site. semanticscholar.org Additionally, novel acetamide (B32628) derivatives of 5-indole-1,3,4-oxadiazol-2-thiol have been identified as inhibitors of HIV-1 Tat-mediated viral transcription, presenting a different mechanism to suppress viral replication. nih.gov

In the context of plant pathology, 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to oxadiazoles, have demonstrated excellent protective activity against the Tobacco Mosaic Virus (TMV). nih.gov One particular compound, E2, was found to be more effective than the commercial agent ningnanmycin (B12329754), with an EC50 of 203.5 μg/mL. nih.gov This compound was observed to inhibit the spread of TMV in the host plant. nih.gov Further studies on other heterocyclic compounds have also identified agents with anti-TMV activity comparable to or better than commercial standards like ningnanmycin and ribavirin, suggesting that this class of compounds holds significant potential for agricultural applications. mdpi.com

Antitubercular Interventions

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. Derivatives based on the 1,3,4-oxadiazole core have been extensively explored as potential antitubercular drugs. nih.gov

These compounds often target essential mycobacterial enzymes. Molecular modeling studies suggest that the InhA enzyme, an enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis, is a plausible target. nih.govconnectjournals.com The 1,3,4-oxadiazole ring can act as a cyclic form of the hydrazide motif found in the frontline anti-TB drug isoniazid, which also targets InhA. nih.gov

Several synthesized series of 1,3,4-oxadiazole derivatives have shown promising in vitro activity against M. tuberculosis. For example, a library of new hydrazide derivatives containing the 1,3,4-oxadiazole core showed high antimycobacterial activity, with MIC values as low as 8 μg/mL against the H37Ra attenuated strain and 4 µg/mL against pyrazinamide-resistant strains. nih.gov Another study reported that a 2,5-disubstituted 1,3,4-oxadiazole derivative, 2-(2-naphthyloxymethyl)-5-phenoxymethyl-1,3,4-oxadiazole, exhibited over 90% inhibition of the M. tuberculosis H37Rv strain at a concentration of approximately 6.25 µg/mL. researchgate.net The introduction of a furan (B31954) scaffold alongside the oxadiazole core has also been explored to enhance antitubercular properties. nih.gov

Anti-inflammatory Modulatory Mechanisms (e.g., Cyclooxygenase-2 (COX-2) Enzyme Inhibition)

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. The discovery of two isoforms, COX-1 and COX-2, led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Diarylheterocyclic scaffolds, including 1,3,4-oxadiazoles, have been identified as a common structural feature for many selective COX-2 inhibitors. nih.gov

Numerous studies have synthesized and evaluated 1,3,4-oxadiazole derivatives for their COX-1/COX-2 inhibitory activity. A series of 2,5-biaryl-1,3,4-oxadiazoles were found to be potent and selective inhibitors of COX-2. researchgate.net Specifically, compounds with methylsulfonyl moieties demonstrated enhanced selectivity. researchgate.net For example, compound 6e from this series showed a COX-2 IC50 of 0.08 µM and a selectivity index (SI) of 132.83, indicating high selectivity for COX-2 over COX-1. researchgate.net In another study, a series of 1,3,4-oxadiazole based derivatives exhibited potent COX-2 inhibitory activity with IC50 values ranging from 0.04 to 0.14 μM, which is comparable to the reference drug celecoxib (B62257) (IC50 = 0.045 μM). nih.gov The anti-inflammatory activity of these compounds is often confirmed using in vivo models, such as the carrageenan-induced rat paw edema assay, where derivatives have shown superior or comparable activity to celecoxib and indomethacin. researchgate.netbrieflands.com

| Compound Series | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| 2,5-biaryl-1,3,4-oxadiazoles (Compound 6e) | 0.08 | 132.83 | researchgate.net |

| 2,5-biaryl-1,3,4-oxadiazoles (Compound 6f) | 0.56 | 89.99 | researchgate.net |

| 1,3,4-oxadiazole based derivatives (8a-g) | 0.04 - 0.14 | 60.71 - 337.5 | nih.gov |

| Celecoxib (Reference) | 0.045 | 326.67 | nih.gov |

Antioxidant Mechanisms (e.g., Free Radical Scavenging Activity, Reducing Capacity)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Consequently, there is significant interest in developing novel antioxidant agents. Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antioxidant potential through various in vitro assays.

The most common method to screen for antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. dergipark.org.tr In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance. ias.ac.innih.gov Several studies have shown that 1,3,4-oxadiazole derivatives possess significant DPPH scavenging activity. For example, a series of new coumarin-tethered 1,3,4-oxadiazole analogues were synthesized, and some compounds showed better DPPH scavenging activity than the standard antioxidant Butylated hydroxyanisole (BHA). ias.ac.in Similarly, 1,3,4-oxadiazole derivatives containing phenolic acid moieties demonstrated potent DPPH scavenging abilities. rsc.org

Beyond DPPH assays, the antioxidant potential of these compounds has been confirmed through other methods, such as the ABTS radical scavenging assay and ferric ion reducing capacity tests. rsc.org Certain 1,3,4-oxadiazole-thioether derivatives also showed good free radical scavenging activity when compared to the standard BHA. nih.gov The presence of specific functional groups, such as phenolic hydroxyls, on the oxadiazole derivative structure often enhances their antioxidant capacity. rsc.org

Antidiabetic Modulatory Mechanisms (e.g., α-Glucosidase Inhibition)

One of the key therapeutic strategies for managing type 2 diabetes is to control postprandial hyperglycemia. This is often achieved by inhibiting carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-amylase and α-glucosidase. nih.govresearchgate.net The inhibition of these enzymes delays carbohydrate digestion and glucose absorption. nih.gov The 1,3,4-oxadiazole nucleus has been identified as a promising scaffold for developing inhibitors of these enzymes. researchgate.netjournalgrid.com

Numerous studies have reported the synthesis of 1,3,4-oxadiazole derivatives and their subsequent evaluation as α-glucosidase inhibitors. A series of oxadiazole derivatives with a hydrazone linkage were evaluated, and many were found to be significantly more active than the standard drug, acarbose (B1664774). researchgate.net For instance, a compound with trihydroxy substitution on the N-benzylidene moiety (Compound 18) exhibited an IC50 value of 2.64±0.05 μM, which was approximately three hundred times more potent than acarbose (IC50 = 856.45±5.60 μM). researchgate.net Another study on 2-thione-1,3,4-oxadiazole derivatives also identified compounds with significant α-glucosidase inhibitory potential. nih.gov Structure-activity relationship (SAR) studies often indicate that the inhibitory potential is highly dependent on the nature and position of substituents on the aromatic rings attached to the oxadiazole core, with hydroxyl and halo groups being particularly important. researchgate.net

Anticonvulsant Mechanisms

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Many existing antiepileptic drugs have limitations, driving the search for new anticonvulsant agents with improved efficacy and safety profiles. The 1,3,4-oxadiazole ring is a structural component of interest in the design of novel anticonvulsants. ptfarm.pl

The anticonvulsant activity of synthesized 1,3_4-oxadiazole derivatives is typically evaluated in vivo using standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. thieme-connect.comnih.gov A series of 1,3,4-oxadiazole derivatives were designed and tested, with one compound, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b), showing excellent anticonvulsant activity. Its 50% effective dose (ED50) was 8.9 mg/kg in the MES test and 10.2 mg/kg in the scPTZ test, indicating greater potency than the established drugs carbamazepine (B1668303) and ethosuximide. nih.gov

The mechanism of action for some of these derivatives is believed to involve the GABAergic system. The aforementioned compound 5b exhibited a potent binding affinity for the GABAA receptor (IC50 = 0.11 μM) and was shown to interact with the benzodiazepine (B76468) binding site in molecular docking experiments. nih.gov Other research on 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives, designed as benzodiazepine receptor agonists, also showed that substitution patterns that align with the pharmacophore for benzodiazepine ligands result in respectable anticonvulsant activity. nih.gov

Antiparasitic Mechanisms (e.g., Trypanocidal Activity, Antimalarial Effects)

The 1,3,4-oxadiazole scaffold is a key feature in the development of new antiparasitic agents, with derivatives showing promise against a range of vector-borne parasitic diseases. nih.govscielo.br Research into this class of compounds has revealed broad-spectrum activity, targeting parasites responsible for Human African Trypanosomiasis (HAT), malaria, and leishmaniasis. nih.gov

Trypanocidal Activity: Derivatives of 1,3,4-oxadiazole have been identified as potent agents against Trypanosoma brucei, the parasite responsible for HAT. In one study, screening of a compound library led to the identification of a 1,3,4-oxadiazole derivative as a hit compound for anti-T. brucei activity, notable for its predicted ability to cross the blood-brain barrier. nih.gov Further structural development around this hit led to compounds with significant antitrypanosomal effects. nih.gov While the precise mechanism for many derivatives is still under investigation, some related nitroheterocyclic compounds, which have served as a basis for drug design, are known to act as scavengers of trypanothione (B104310), a critical cofactor for the parasite's trypanothione reductase enzyme. nih.gov

Antimalarial Effects: The 1,3,4-oxadiazole ring is a versatile scaffold for developing agents against Plasmodium falciparum, the deadliest species of malaria parasite. tmrjournals.com These compounds are explored for their potential to overcome the widespread emergence of antimalarial drug resistance. nih.gov Structure-activity relationship (SAR) studies on 1,3,4-oxadiazole derivatives have led to the development of compounds with potent antimalarial and antitrypanosomal activity. nih.gov One such derivative demonstrated nanomolar efficacy against P. falciparum with high selectivity over mammalian cells. nih.gov Another study reported a pyrazole-1,3,4-oxadiazole hybrid derivative that was found to be significantly more potent than the reference drug chloroquine (B1663885) in a schizont maturation inhibition assay. tmrjournals.com The mechanism for some related quinoline-hybrid antimalarials involves the inhibition of β-hematin formation, which prevents the parasite from detoxifying heme released during hemoglobin digestion. mdpi.com

The following table summarizes the antiparasitic activity of selected 1,3,4-oxadiazole derivatives.

Table 1: Antiparasitic Activity of Selected 1,3,4-Oxadiazole Derivatives| Compound Class | Target Organism | Activity | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivative | Trypanosoma brucei | Hit compound with predicted blood-brain barrier permeability | nih.gov |

| 1,3,4-Oxadiazole Derivative | Plasmodium falciparum | Nanomolar IC50 with high selectivity | nih.gov |

| 1,3,4-Oxadiazole Derivative | Leishmania infantum | Moderate potency | nih.gov |

| Pan-active 1,3,4-Oxadiazole | T. brucei, Leishmania spp., P. falciparum | Low-micromolar to nanomolar IC50s | nih.gov |

| Pyrazole-1,3,4-oxadiazole hybrid | Plasmodium falciparum | IC50 = 0.248 µg/mL | tmrjournals.com |

| Phenyl-linked oxadiazoline–phenylhydrazone hybrid | Leishmania donovani | IC50 = 0.95 µM | nih.gov |

| Quinolinyl–oxadiazole hybrid | Leishmania donovani | IC50 = 0.10 µM | nih.gov |

Other Enzyme and Receptor Modulatory Mechanisms (e.g., Monoamine Oxidase (MAO) Inhibition, Tyrosinase Inhibition, Cathepsin K Inhibition, Carbonic Anhydrase (CA) Inhibition, Calcium Channel Modulation)

Derivatives based on the this compound core structure have been investigated for their ability to modulate various enzymes and receptors, indicating a broad potential for therapeutic applications.

Monoamine Oxidase (MAO) Inhibition: The 1,3,4-oxadiazole nucleus is a privileged scaffold for the development of monoamine oxidase (MAO) inhibitors, which are crucial in the treatment of neurodegenerative disorders like Parkinson's disease. mdpi.comnih.gov A series of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides were found to be potent and specific inhibitors of MAO-B, with the most active compound exhibiting an IC50 value in the nanomolar range (0.0027 µM). nih.gov Structure-activity relationship studies revealed that the position of the benzenesulfonamide (B165840) group significantly influences inhibitory potency. nih.gov Other 1,3,4-oxadiazole-3(2H)-carboxamide derivatives have also shown moderate inhibitory activities toward MAO. nih.gov

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation. northumbria.ac.ukresearchgate.net A series of 2,5-disubstituted-1,3,4-oxadiazole analogues have been synthesized and evaluated for their tyrosinase inhibitory potential. nih.gov One particularly potent compound, 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide, demonstrated significantly greater inhibitory activity (IC50 = 0.003 µM) than the standard drug kojic acid (IC50 = 16.83 µM). nih.gov Molecular docking studies suggest that these compounds interact effectively with the active site of the tyrosinase enzyme. nih.gov

Cathepsin K Inhibition: Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a primary target for therapies against osteoporosis due to its critical role in bone resorption. mdpi.comscielo.br Derivatives incorporating the 1,3,4-oxadiazole ring have been developed as effective cathepsin K inhibitors. nih.govnih.gov A series of dipeptides containing a non-electrophilic 2-amino-1,3,4-oxadiazole moiety acted as competitive inhibitors of cathepsin K, with Ki values in the low micromolar range (2.13 to 7.33 µM). nih.gov Molecular docking simulations indicated that these inhibitors form hydrogen bonds with key residues, such as Asn18 and Cys25, within the enzyme's active site. nih.gov Another series of inhibitors bearing a keto-1,3,4-oxadiazole warhead achieved sub-nanomolar potency against cathepsin K and showed selectivity over other cathepsins. nih.gov

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are zinc-containing enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications, including antiglaucoma and antitumor treatments. researchgate.netnih.gov Various heterocyclic sulfonamides, including those with 1,3,4-oxadiazole moieties, are known to be potent inhibitors of CA isoforms. researchgate.net Studies on sulfanilamide (B372717) analogues incorporating the 1,3,4-oxadiazole ring have demonstrated significant inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and II), with IC50 values in the nanomolar range. researchgate.net

Calcium Channel Modulation: Voltage-gated calcium channels are important targets for cardiovascular and neurological disorders. nih.gov The 1,3,4-oxadiazole scaffold has been identified as a promising pharmacophore for the inhibition of T-type calcium channels, which are implicated in neuropathic pain and epilepsy. nih.gov A series of 2,5-disubstituted 1,3,4-oxadiazole molecules were synthesized and found to selectively inhibit T-type Ca2+ channels over sodium and potassium channels. nih.gov Separately, a class of 8-aryl-8-hydroxy-8H- researchgate.netnih.govthiazino[3,4-c] nih.govresearchgate.netnih.govoxadiazol-3-ones, which are structurally related, were developed as selective myocardial calcium channel modulators, with one derivative being 20 times more active than diltiazem. nih.gov

The following table provides a summary of the modulatory activities of various 1,3,4-oxadiazole derivatives on different enzymes and receptors.

Table 2: Enzyme and Receptor Modulatory Activities of 1,3,4-Oxadiazole Derivatives| Target | Compound Class | Activity (IC50 / Ki) | Reference |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides | IC50 = 0.0027 µM (most potent) | nih.gov |

| Monoamine Oxidase (MAO) | 1,3,4-oxadiazole-3(2H)-carboxamides | Moderate inhibition at 10⁻⁵-10⁻³ M | nih.gov |

| Tyrosinase | 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide | IC50 = 0.003 µM | nih.gov |

| Cathepsin K | 2-amino-1,3,4-oxadiazole dipeptides | Ki = 2.13 - 7.33 µM | nih.gov |

| Cathepsin K | Keto-1,3,4-oxadiazoles | Sub-nanomolar potency | nih.gov |

| Carbonic Anhydrase (hCA I & II) | 1,3,4-Oxadiazole-sulfanilamide analogues | IC50 = 16.86 - 57.96 nM (hCA I); 15.24 - 46.21 nM (hCA II) | researchgate.net |

| T-type Calcium Channel | 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | Selective inhibition | nih.gov |

| Myocardial Calcium Channel | 8-aryl-8-hydroxy-8H- researchgate.netnih.govthiazino[3,4-c] nih.govresearchgate.netnih.govoxadiazol-3-one derivative | EC50 = 0.04 µM | nih.gov |

Structure Activity Relationship Sar Studies and Rational Design for 2 Methyl 3 1,3,4 Oxadiazol 2 Yl Aniline Derivatives

Correlation of Structural Modifications with Biological Potency and Selectivity

The biological activity of derivatives of 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline is intricately linked to the nature and position of various substituents. The 1,3,4-oxadiazole (B1194373) ring, a common pharmacophore, is recognized for its ability to participate in hydrogen bonding and its favorable metabolic stability. Studies on related 1,3,4-oxadiazole-containing compounds have consistently shown that modifications to the aryl rings attached to this core can dramatically influence biological outcomes, such as anticancer and antimicrobial activities. nih.govirjmets.comnih.gov

For instance, in series of related 1,3,4-oxadiazole derivatives, the introduction of different aryl or heteroaryl groups at the 5-position of the oxadiazole ring has led to significant variations in cytotoxic potency against cancer cell lines. irjmets.comnih.gov The electronic properties of these substituents play a crucial role; electron-withdrawing groups like halogens or nitro groups, and electron-donating groups such as methoxy (B1213986) or methyl groups on an attached phenyl ring can alter the electronic distribution of the entire molecule, thereby affecting its interaction with biological targets. nih.gov

One study on a series of 2,5-disubstituted 1,3,4-oxadiazoles synthesized from isatin (B1672199) derivatives demonstrated that the nature of the substituent on the phenylimino group significantly impacted anticancer activity against HeLa cells. Compounds bearing halogen atoms (electron-withdrawing groups) at the C5 position of the indolin-2-one moiety, which is linked to the oxadiazole-phenyl scaffold, showed the most potent activity. This highlights the importance of electronic effects on potency. nih.gov

Detailed SAR studies often reveal that specific substitutions can steer the compound's activity towards a particular biological target, thereby enhancing selectivity. For example, in the development of kinase inhibitors, subtle changes to the substitution pattern on the aniline (B41778) ring can dictate the selectivity profile against a panel of different kinases.

The following table illustrates how different substituents on a related 2,5-disubstituted 1,3,4-oxadiazole scaffold can influence anticancer activity against the HeLa cancer cell line.

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Substituent (R) | IC50 (µM) vs. HeLa Cells |

|---|---|---|

| VIa | H | 31.24 |

| VIb | 5-F | 10.64 |

| VIc | 5-Cl | 12.58 |

| VId | 5-Br | 11.42 |

| VIe | 5-CH3 | 28.55 |

| VIf | 5-NO2 | 14.02 |

| VIg | 7-Br | 21.36 |

| Cisplatin (Standard) | - | 13.54 |

Data adapted from a study on 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives, which share a similar oxadiazole-phenyl core. The 'R' group refers to the substituent on the isatin moiety. nih.gov

Influence of Aniline and Methyl Substitutions on Pharmacological Profiles

The specific substitution pattern of the parent compound, this compound, is critical to its pharmacological profile. The aniline moiety provides a crucial amino group that can act as a hydrogen bond donor or a key point for further derivatization. The position of this amino group relative to the oxadiazole ring (meta-position) defines the geometry of the molecule and its ability to fit into the binding sites of target proteins.

The methyl group at the 2-position of the aniline ring also exerts a significant influence. This can be attributed to several factors:

Steric Effects: The methyl group can introduce steric hindrance, which may orient the molecule favorably within a binding pocket or, conversely, prevent it from binding to off-target proteins, thereby enhancing selectivity.

Metabolic Stability: The presence of the methyl group can block potential sites of metabolism on the aromatic ring, potentially improving the pharmacokinetic profile of the compound.

In a study of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, it was observed that the substitution pattern on the N-aryl ring had a profound effect on anticancer activity. For instance, the compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed potent activity across multiple cancer cell lines, indicating that the presence and position of methyl groups on the aniline ring are key determinants of efficacy. sciepub.com This underscores the importance of the methyl substituent in the this compound scaffold.

Strategies for Enhancing Target Specificity and Efficacy

Rational drug design principles are employed to enhance the target specificity and efficacy of this compound derivatives. A primary strategy involves leveraging structural information of the biological target, often obtained through X-ray crystallography or computational modeling. By understanding the key interactions between a lead compound and its target, medicinal chemists can design modifications that strengthen these interactions while minimizing binding to other proteins.

Common strategies include:

Structure-Based Drug Design: This involves designing derivatives that form specific hydrogen bonds, hydrophobic interactions, or ionic bonds with key amino acid residues in the target's active site. For example, if a target has a specific hydrophobic pocket, extending a substituent on the aniline or the 5-position of the oxadiazole ring with an appropriate lipophilic group could enhance binding affinity and potency.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent and selective lead compound based on the this compound scaffold.

Hybridization: This strategy involves combining the this compound scaffold with another known pharmacophore to create a hybrid molecule with potentially synergistic or enhanced activity against a specific target.

In the context of anticancer agents, derivatives of 1,3,4-oxadiazole have been designed to inhibit a variety of targets, including growth factor receptors like EGFR and VEGFR, as well as enzymes such as histone deacetylases (HDAC) and tubulin. nih.govjchemrev.com The selectivity for these targets is often achieved by tailoring the substituents on the core scaffold to match the specific topology and chemical environment of the target's binding site.

Bioisosteric Replacement and Scaffold Derivatization for Optimized Bioactivity

Bioisosteric replacement is a powerful tool in drug discovery used to modify the physicochemical and biological properties of a lead compound without significantly altering its shape. The 1,3,4-oxadiazole ring itself is often considered a bioisostere for amide and ester functional groups, offering improved metabolic stability and pharmacokinetic properties. nih.gov

Further derivatization and bioisosteric replacements can be applied to the this compound scaffold to optimize its bioactivity:

Aniline Ring Modifications: The aniline moiety can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions and improve properties like solubility. For example, replacing the aniline with a pyridine (B92270) or pyrimidine (B1678525) could introduce additional hydrogen bond acceptors and alter the compound's polarity.

Oxadiazole Ring Bioisosteres: The 1,3,4-oxadiazole ring can be replaced by other five-membered heterocycles such as 1,2,4-oxadiazole, 1,3,4-thiadiazole (B1197879), or triazoles. nih.gov The 1,3,4-thiadiazole, for instance, is a well-known bioisostere of the 1,3,4-oxadiazole, with the sulfur atom potentially improving lipid solubility and tissue permeability. nih.gov

Scaffold Hopping: This advanced strategy involves replacing the entire core scaffold with a structurally different one while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved drug-like properties and potentially new intellectual property.

A comparative study highlighted that 2-amino-1,3,4-thiadiazole (B1665364) can act as a bioisostere for 2-amino-1,3,4-oxadiazole, often producing similar biological properties. The choice between these two heterocycles can be used to fine-tune the compound's profile, as the thiadiazole generally imparts greater lipid solubility. nih.gov

The following table presents examples of bioisosteric replacements for the 1,3,4-oxadiazole ring and their general impact on compound properties.

Table 2: Common Bioisosteric Replacements for the 1,3,4-Oxadiazole Ring

| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |

|---|---|---|

| 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Increased lipophilicity, altered electronic properties, potential for similar biological activity. nih.gov |

| 1,3,4-Oxadiazole | 1,2,4-Triazole | Introduction of an additional hydrogen bond donor/acceptor site, potential for altered metabolic stability. |

| 1,3,4-Oxadiazole | Isoxazole (B147169) | Changes in ring electronics and dipole moment, potentially leading to different target interactions. |

Through these strategic modifications, researchers continue to unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of next-generation drugs with enhanced efficacy and safety profiles.

Future Research Directions and Translational Potential in Chemical Biology

Exploration of Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future synthetic research should pivot towards "green chemistry" principles to produce 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline and its analogs. Traditional synthesis methods for 1,3,4-oxadiazoles often involve hazardous reagents and generate significant waste. nih.gov The adoption of sustainable methodologies offers benefits in scalability, cost-effectiveness, and ease of purification. nih.gov

Promising green synthetic strategies applicable to this compound class include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, minimize by-product formation, and increase product yields. researchgate.netnih.gov It is particularly effective for heterocyclization reactions common in oxadiazole synthesis. nih.gov

Ultrasound Irradiation: Sonication provides an energy-efficient alternative to conventional heating, often leading to higher yields in shorter reaction times. nih.gov

Green Solvents: Utilizing environmentally benign solvents, such as ionic liquids which absorb microwave irradiation efficiently, can significantly reduce the environmental impact of the synthesis process. nih.gov

Catalyst-Free and Grinding Techniques: Exploring solvent-free reactions, such as grinding (mechanochemistry), offers a simple, cheaper, and easy-to-handle approach that eliminates the need for potentially toxic organic solvents. nih.govresearchgate.net

These modern methods represent a significant step forward from conventional approaches that often rely on dehydrating agents like phosphorus oxychloride or thionyl chloride for the cyclization of diacylhydrazines. nih.gov

Application of Advanced Computational Approaches for Deeper Mechanistic Insights and Predictive Modeling

Computational studies are indispensable for accelerating the drug discovery process and providing deep insights into the molecular behavior of this compound. nih.gov Future research should leverage a suite of computational tools to predict its properties and interaction with biological targets.

Key computational approaches include:

Molecular Docking: This technique is widely used to predict the binding affinity and orientation of a ligand within the active site of a target protein. globalresearchonline.netbibliotekanauki.pl For this compound, docking studies could screen potential enzyme targets like tyrosine kinases or cyclooxygenase (COX), which are known targets for other oxadiazole derivatives. bibliotekanauki.plresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of this compound and its analogs and their biological activity. nih.gov This allows for the prediction of the activity of novel derivatives before synthesis.

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties and reactivity of the molecule, providing insights into its stability and potential interaction mechanisms. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the binding stability and conformational changes. mdpi.com

These in-silico methods can effectively screen and prioritize derivatives for synthesis and biological testing, saving time and resources. researchgate.net

Identification and Validation of Novel Biological Targets for Therapeutic Intervention

The 1,3,4-oxadiazole (B1194373) scaffold is a well-known pharmacophore present in compounds with a broad spectrum of biological activities. nih.govjchemrev.com A crucial future direction is to identify and validate the specific biological targets of this compound. The diverse therapeutic areas associated with 1,3,4-oxadiazole derivatives suggest numerous potential targets for investigation.

| Potential Therapeutic Area | Known Biological Targets for Oxadiazole Derivatives | Examples of Activity |

| Anticancer | Tyrosine kinases (e.g., EGFR), Tubulin, Matrix metalloproteinases (MMPs) researchgate.netresearchgate.netbenthamscience.com | Antiproliferative effects against various cancer cell lines (MCF-7, A549, etc.) benthamscience.comscirp.org |

| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2), Lipoxygenase (LOX) researchgate.netbibliotekanauki.pl | Inhibition of paw edema in animal models globalresearchonline.netresearchgate.net |

| Antimicrobial | Peptide deformylase, DNA gyrase nih.govnih.gov | Activity against Gram-positive and Gram-negative bacteria mdpi.comnih.gov |

| Antiviral | HIV Integrase mdpi.comnih.gov | Inhibition of viral replication (e.g., Raltegravir) mdpi.com |

| Antifungal | Not specified | Activity against various fungal strains mdpi.comnih.gov |

| Antitubercular | Not specified | Activity against Mycobacterium tuberculosis jchemrev.comnih.gov |

Future research should employ techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to pull down and identify the direct binding partners of this compound, followed by validation in relevant cellular and animal models.

Development of Structure-Based Drug Design Principles Guided by Molecular Interactions

Once a validated biological target is identified, structure-based drug design (SBDD) can be employed to rationally optimize the structure of this compound to enhance its potency and selectivity. globalresearchonline.net SBDD relies on the three-dimensional structure of the target protein, often determined by X-ray crystallography. spbu.ru

The design process would involve:

Determining the Co-crystal Structure: Obtaining the crystal structure of the target protein in complex with this compound to visualize the precise binding mode and key molecular interactions (e.g., hydrogen bonds, π-π stacking). spbu.rursc.org

Analyzing Structure-Activity Relationships (SAR): Systematically modifying the substituents on the aniline (B41778) and methyl groups of the lead compound. For instance, adding electron-withdrawing or electron-donating groups to the phenyl ring can modulate binding affinity and pharmacological activity. nih.govmdpi.com

Iterative Optimization: Using computational modeling to predict the effects of structural modifications before synthesizing and testing new analogs. This iterative cycle of design, synthesis, and testing is central to optimizing the lead compound.

The 1,3,4-oxadiazole ring itself is a key structural feature, acting as a bioisostere for carboxylic acids and esters and participating in crucial binding interactions. nih.gov Understanding how the specific substituents of this compound influence these interactions is paramount for successful drug design.

Integration of High-Throughput Screening and Omics Data for Comprehensive Mechanism Elucidation